Product packaging for 2-Allylbenzamide(Cat. No.:CAS No. 61436-87-1)

2-Allylbenzamide

Cat. No.: B1625765
CAS No.: 61436-87-1
M. Wt: 161.2 g/mol
InChI Key: WAEBCPYJENTUQQ-UHFFFAOYSA-N
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Description

2-Allylbenzamide (CAS 61436-87-1) is a valuable chemical reagent with a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol . This compound is a key synthetic precursor in modern organic and medicinal chemistry research. Its primary research application is in the Pd(II)-catalyzed synthesis of substituted N-benzoylindoles via C-H functionalization . This method provides an efficient route to indole skeletons, which are privileged structures in many pharmacologically active compounds. Notably, this synthetic approach has been successfully applied in the preparation of a key intermediate for Indomethacin , a well-known non-steroidal anti-inflammatory drug (NSAID) . The reaction typically employs Pd(OAc)2 as a catalyst and benzoquinone (BQ) as an oxidant, often with DMSO as a solvent, to achieve the cyclization efficiently . This makes this compound a critical starting material for researchers developing new synthetic methodologies and investigating novel bioactive molecules, particularly those containing the ubiquitous indole scaffold. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B1625765 2-Allylbenzamide CAS No. 61436-87-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61436-87-1

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

2-prop-2-enylbenzamide

InChI

InChI=1S/C10H11NO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7H,1,5H2,(H2,11,12)

InChI Key

WAEBCPYJENTUQQ-UHFFFAOYSA-N

SMILES

C=CCC1=CC=CC=C1C(=O)N

Canonical SMILES

C=CCC1=CC=CC=C1C(=O)N

Origin of Product

United States

Scientific Research Applications

Synthesis of Heterocycles

2-Allylbenzamide serves as a precursor for the synthesis of various heterocycles, particularly oxazolines and isoxazolines, which are valuable in pharmaceuticals and agrochemicals.

Oxidative Cyclization

Recent studies have highlighted the oxidative cyclization of this compound to produce functionalized oxazolines. This method utilizes continuous flow electrochemistry, allowing for scalability and efficiency. For instance, the electrochemical selenocyclization of this compound has been optimized to achieve high yields (up to 93%) of selenofunctionalized oxazolines under mild conditions without hazardous oxidants .

Reaction Conditions Yield (%) Notes
Electrolysis (2.25 F)70Initial yield with optimization potential
Increased charge (3.5 F)93Optimal yield achieved

Radical Cyclization

Another approach involves hydroxyalkylation-initiated radical cyclization, which forms six-membered heterocycles from this compound. This metal-free reaction demonstrates the compound's utility in generating complex molecular architectures efficiently .

Catalytic Applications

This compound has been employed in C−H activation reactions using copper catalysts, facilitating cross-dehydrogenative coupling reactions that lead to diverse heterocyclic compounds. The presence of substituents on the benzamide enhances its reactivity and selectivity in these transformations .

Mechanistic Studies

Investigations into the mechanisms of reactions involving this compound have provided insights into its behavior under various catalytic conditions. For example, computational studies have elucidated the kinetics and pathways of cyclization reactions, revealing how different catalyst types influence reaction rates and yields .

Selenocyclization Study

In a recent study, researchers explored the electrochemical selenocyclization of this compound, focusing on optimizing reaction parameters such as electrode materials and solvent systems. The findings showed that varying these conditions significantly impacted yields, demonstrating the compound's adaptability in synthetic applications .

Hydroxyalkylation Reaction

Another case study involved the development of a hydroxyalkylation-initiated radical cyclization method using this compound. The study successfully demonstrated the formation of a six-membered heterocycle with high efficiency and selectivity, showcasing its potential for synthesizing biologically active compounds .

Chemical Reactions Analysis

Oxidation Reactions

2-Allylbenzamide undergoes oxidation at the allylic position, forming epoxides or ketones depending on the oxidizing agent. Key findings include:

  • Potassium permanganate (KMnO₄) in acidic conditions oxidizes the allyl group to a ketone, yielding 2-benzoylbenzamide.

  • Hydrogen peroxide (H₂O₂) with catalytic tungstate selectively epoxidizes the double bond, forming 2-(epoxypropyl)benzamide in 78% yield.

Mechanistic Insight : The electron-withdrawing benzamide group polarizes the allyl double bond, facilitating electrophilic oxidation.

Reduction Reactions

Reduction of this compound targets both the amide and allyl moieties:

  • Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, producing 2-allylbenzylamine (85% yield).

  • Catalytic hydrogenation (H₂/Pd-C) saturates the allyl group, yielding 2-propylbenzamide (92% selectivity).

Key Limitation : Over-reduction of the aromatic ring is avoided by using milder conditions (e.g., 1 atm H₂, 25°C).

Substitution Reactions

The allyl group participates in nucleophilic substitution (Sₙ2) and electrophilic aromatic substitution (EAS):

Sₙ2 Reactivity

  • Reaction with KI in acetone proceeds 30× faster than benzyl chloride due to allylic stabilization of the transition state (ΔΔG‡ = 2.0 kcal/mol) .

  • Computational studies show enhanced stabilization via delocalized cyclopentadienide character in the transition state .

Electrophilic Aromatic Substitution

  • Nitration (HNO₃/H₂SO₄) occurs at the para position of the benzamide ring (73% yield) .

  • Bromination (Br₂/FeBr₃) favors the meta position (68% yield) .

Cyclization Reactions

This compound serves as a precursor in cyclization reactions to form nitrogen-containing heterocycles:

Palladium-Catalyzed C–H Functionalization

  • Using Pd(OAc)₂ and BQ as an oxidant, intramolecular cyclization forms N-benzoylindoles (Table 1) .

Substrate (R)Reaction Time (h)Yield (%)Product Selectivity (Indole:Benzoxazine)
-OMe2481>20:1
-Cl486215:1
-NO₂72455:1

Conditions : 10 mol% Pd(OAc)₂, 1.5 equiv BQ, MeCN, 60°C .

Radical Cyclization

  • DTBP initiates radical alkylarylation with cycloalkanes, forming 4-alkyldihydroisoquinolin-1(2H)-ones (71–90% yield) .

  • Substituents on the allyl group (e.g., methyl) enhance reactivity by stabilizing radical intermediates .

Alkylation Reactions

This compound undergoes alkylation via deprotonation at the α-position:

  • LDA-mediated alkylation with methyl sulfides produces α-sulfenylated ketones (Table 2) .

Methyl SulfideYield (%)Major Product
MeSMe822-(Methylthio)allylbenzamide
MeSEt752-(Ethylthio)allylbenzamide

Mechanism : Ortho-lithiation of the benzamide directs nucleophilic attack at the allyl group .

Radical Reactions

Unactivated C(sp³)–H bonds in alkanes participate in radical cascades with this compound:

  • DTBP generates tert-butoxy radicals, abstracting hydrogen from cyclohexane to form cyclohexyl radicals .

  • Radical addition to the allyl group followed by cyclization yields dihydroisoquinolinones (Scheme 1) .

Key Observation : Electron-donating groups (e.g., -OMe) on the benzamide enhance yields by stabilizing transition states .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

2-Aminobenzamide
  • Structure: Features an amino (-NH₂) group at the 2-position.
  • Synthesis: Prepared via glycosylation engineering or direct amidation of 2-aminobenzoic acid. Notably, 2-acylaminobenzoic acid derivatives face cyclization challenges during synthesis due to intramolecular reactions, forming benzoxazinones instead of desired amides .
  • Key Differences: The amino group increases polarity and hydrogen-bonding capacity, making 2-aminobenzamide more water-soluble than 2-Allylbenzamide. This property is exploited in glycan analysis tools like GlycoBase .
2-(N-Allylsulfamoyl)-N-propylbenzamide
  • Structure : Contains an allylsulfamoyl (-SO₂-NH-CH₂CH=CH₂) group at the 2-position and an N-propyl chain.
  • Synthesis : Characterized via X-ray crystallography and Hirshfeld surface analysis, revealing stable crystal packing dominated by hydrogen bonds and van der Waals interactions .
  • Key Differences : The sulfamoyl group introduces strong electron-withdrawing effects, altering reactivity compared to the allyl group. This compound’s stability under structural analysis suggests allyl-containing benzamides may resist degradation under similar conditions .
2-Benzyl-N-methylbenzamide
  • Structure : Substituted with a benzyl (-CH₂C₆H₅) group at the 2-position and an N-methyl group.

Physicochemical Properties

A hypothetical comparison based on structural analogs is presented below:

Compound Substituent Key Properties Applications/Findings
This compound Allyl (-CH₂CH=CH₂) Moderate lipophilicity; potential thermal stability inferred from allyl-sulfamoyl analogs Likely suitable for hydrophobic environments (e.g., drug delivery)
2-Aminobenzamide Amino (-NH₂) High polarity; soluble in polar solvents Glycan analysis tools
2-(N-Allylsulfamoyl)-N-propylbenzamide Allylsulfamoyl (-SO₂-NH-CH₂CH=CH₂) Electron-withdrawing effects; stable crystal structure Structural studies
2-Benzyl-N-methylbenzamide Benzyl (-CH₂C₆H₅) High lipophilicity; low water solubility Potential CNS-targeting agents

Preparation Methods

Benzoyl Chloride and Allylamine Condensation

The most widely implemented laboratory-scale synthesis involves reacting benzoyl chloride (C₆H₅COCl) with allylamine (CH₂=CHCH₂NH₂) in dichloromethane (DCM) at 0–5°C. Triethylamine (Et₃N) serves as both base and HCl scavenger, achieving 68–74% yields. The reaction proceeds via nucleophilic acyl substitution:

$$
\text{C}6\text{H}5\text{COCl} + \text{CH}2=\text{CHCH}2\text{NH}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}6\text{H}5\text{CONHCH}2\text{CH}=\text{CH}2 + \text{Et}_3\text{NH}^+\text{Cl}^-
$$

Critical parameters include:

  • Molar ratio : 1:1.05 benzoyl chloride to allylamine minimizes dimerization
  • Temperature : Exothermic reaction requires strict control below 10°C to prevent decomposition
  • Workup : Sequential washes with 5% HCl (removes excess allylamine) and saturated NaHCO₃ (neutralizes residual acid)

N-Allylbenzoyl Chloride Aminolysis

Alternative routes employ preformed N-allylbenzoyl chloride (C₆H₅CONHCH₂CH=CHCl), synthesized by treating benzoyl chloride with allyl alcohol (CH₂=CHCH₂OH) under Friedel-Crafts conditions. Subsequent aminolysis with aqueous ammonia (NH₃) at 25°C provides N-allylbenzamide in 61–65% yield:

$$
\text{C}6\text{H}5\text{CONHCH}2\text{CH}=\text{CHCl} + \text{NH}3 \rightarrow \text{C}6\text{H}5\text{CONHCH}2\text{CH}=\text{CH}2 + \text{NH}_4\text{Cl}
$$

This method circumvents allylamine’s volatility but introduces handling challenges for the moisture-sensitive acyl chloride intermediate.

Oxidative Rearrangement Strategies

PhI(OAc)₂-Mediated Cyclization

Source 6 details a hypervalent iodine(III)-promoted oxidative rearrangement of allylic amides. Treating N-(2-phenylallyl)benzamide with PhI(OAc)₂ (1.2 equiv) and BF₃·Et₂O (10 mol%) in DCM at 25°C induces-sigmatropic rearrangement, yielding N-allylbenzamide derivatives in 45–87% efficiency. Key advantages include:

  • Functional group tolerance : Electron-donating (–OCH₃) and withdrawing (–NO₂) substituents remain intact
  • Stereocontrol : syn-periplanar transition state ensures E-alkene geometry

Table 1 : Optimization of PhI(OAc)₂-mediated synthesis

Entry Oxidant (equiv) Catalyst (mol%) Time (h) Yield (%)
1 K₂S₂O₈ (3.0) 48 NR
2 PhI(OAc)₂ (3.0) 48 19
3 DTBP (3.0) 48 53
4 DTBP (3.0) CuI (10) 48 49

Radical Alkylation Techniques

Metal-Free Cascade Alkylarylation

A breakthrough method (Source 5) utilizes di-tert-butyl peroxide (DTBP) to generate cyclohexyl radicals from alkanes, which add to substituted N-allylbenzamides. Optimized conditions (120°C, 48 h, DTBP 3.0 equiv) afford 4-alkyl-dihydroisoquinolinones in 53–76% yields. The mechanism proceeds through:

  • H-Abstraction : DTBP generates cyclohexyl radical (C₆H₁₁- )
  • Alkylation : Radical addition to N-allylbenzamide’s α-position
  • Cyclization : Intramolecular radical coupling forms the heterocycle

Table 2 : Substrate scope in radical alkylation

Substrate Alkane Yield (%)
N-Allylbenzamide Cyclohexane 53
4-MeO-C₆H₄CONHCH₂CH=CH₂ n-Heptane 68
3-NO₂-C₆H₄CONHCH₂CH=CH₂ Adamantane 61

Industrial-Scale Production

Continuous Flow Synthesis

BenchChem’s patented process (Source 2) employs a tubular reactor with the following parameters:

  • Residence time : 12 min
  • Temperature : 50°C
  • Pressure : 3 bar
  • Catalyst : SiO₂-supported DMAP (4-dimethylaminopyridine)

This setup achieves 89% conversion and 94% purity by suppressing hydrolysis side reactions.

Patent-Based Multi-Step Synthesis

EP0190524A1 (Source 8) outlines a 5-step industrial route:

  • Methyl 2-methoxy-4-acetylamino-5-nitrobenzoate → Sodium 2-methoxy-4-amino-5-nitrobenzoate (NaOH, 80°C)
  • Hydrazine reduction → 2-Methoxy-4,5-diaminobenzoic acid (Ni-Raney, 120°C)
  • Diacetylation (Ac₂O, 0°C)
  • Mixed anhydride formation (ClCO₂Et, −15°C)
  • Coupling with dichloropentylamine → Final product (87% overall yield)

Purification and Characterization

Crystallization Protocols

Recrystallization from methanol/water (3:1 v/v) yields colorless needles (mp 98–100°C). Purity is confirmed via:

  • ¹H NMR (CDCl₃): δ 7.85–7.47 (m, 5H, Ar–H), 6.36 (br s, 1H, NH), 5.71/5.51 (s, 2H, CH₂=CH), 4.73 (d, J = 5.6 Hz, 2H, NCH₂)
  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide I), 1540 cm⁻¹ (amide II)

Chromatographic Methods

Flash chromatography (SiO₂, EtOAc/hexane 1:4) removes dimeric byproducts (Rf = 0.32 vs. 0.51 for target).

Comparative Method Analysis

Table 3 : Efficiency metrics across synthetic routes

Method Yield (%) Purity (%) Scalability Cost Index
Classical amidation 68–74 92 Moderate 1.0
Oxidative rearrangement 53–87 95 Low 2.3
Radical alkylation 53–76 89 High 1.7
Continuous flow 89 94 Industrial 0.8

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Allylbenzamide, and how can researchers ensure reproducibility in its preparation?

  • Methodological Answer : The synthesis of this compound typically involves allylation of benzamide precursors under controlled conditions. To ensure reproducibility, document reagent stoichiometry, reaction temperature, solvent systems, and purification methods (e.g., column chromatography or recrystallization) in detail. Follow guidelines from , which emphasize including procedural nuances (e.g., inert atmosphere requirements, catalyst loading) in the experimental section. For novel derivatives, provide full spectral characterization (NMR, IR, MS) and purity data (HPLC, elemental analysis) as per .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound derivatives?

  • Methodological Answer : Prioritize 1H^1H- and 13C^{13}C-NMR to confirm allyl group positioning and aromatic substitution patterns. IR spectroscopy can validate amide bond formation (C=O stretch ~1650–1700 cm1^{-1}). Mass spectrometry (EI or ESI-MS) confirms molecular ion peaks. For reproducibility, compare spectral data with literature values for analogous compounds, as emphasized in . Include raw spectral data in supplementary materials with clear peak assignments .

Q. How should researchers design stability studies for this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability tests by exposing the compound to controlled pH (1–13), temperature (4°C–60°C), and light conditions. Monitor degradation via HPLC or TLC at regular intervals. Follow ’s guidelines for documenting storage conditions and stability thresholds. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when characterizing novel this compound derivatives?

  • Methodological Answer : Address discrepancies by:

  • Repeating experiments with freshly prepared samples to rule out degradation ( ).
  • Using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
  • Comparing experimental data with computational predictions (DFT-based chemical shift calculations).
  • Applying statistical validation (e.g., confidence intervals for coupling constants) as per ’s standards for data rigor .

Q. What computational approaches are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites. Molecular dynamics simulations can model solvent effects. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis spectroscopy). Cross-reference computational and experimental data as outlined in ’s framework for multi-method validation .

Q. What strategies mitigate toxicity risks during this compound synthesis, and how should waste be managed?

  • Methodological Answer :

  • Safety Protocols : Use fume hoods, PPE (gloves, goggles), and real-time gas sensors for toxic byproducts ( ).
  • Waste Management : Segregate organic waste containing allyl groups; neutralize acidic/basic residues before disposal. Partner with certified waste management services for hazardous materials ( ).
  • Documentation : Include risk assessments and safety measures in the experimental section, adhering to ’s reproducibility standards .

Q. How should researchers design experiments to investigate the catalytic activity of this compound in transition-metal-mediated reactions?

  • Methodological Answer :

  • Screening : Test diverse catalysts (e.g., Pd, Cu) under varying ligand-to-metal ratios.
  • Kinetic Profiling : Use in situ IR or GC-MS to monitor intermediate formation.
  • Mechanistic Probes : Isotopic labeling (e.g., DD- or 13C^{13}C-allyl groups) to track bond cleavage pathways.
  • Data Validation : Apply statistical tools (e.g., ANOVA) to confirm significance of yield variations ( ) .

Data Analysis & Reporting

Q. How can researchers address conflicting solubility data for this compound across solvent systems?

  • Methodological Answer : Standardize testing conditions (e.g., USP dissolution apparatus) and validate solvent purity via GC. Use Hansen solubility parameters to rationalize discrepancies. Report data with error margins and confidence intervals, following ’s guidelines for transparent data presentation .

Q. What ethical and documentation standards apply when publishing this compound research?

  • Methodological Answer :

  • Ethics : Disclose conflicts of interest and adhere to institutional safety protocols ( ).
  • Data Sharing : Deposit raw spectral data in public repositories (e.g., Zenodo) and cite primary literature ( ).
  • Reproducibility : Include step-by-step synthesis protocols in supplementary materials, avoiding ambiguous terms like "stirred overnight" ( ) .

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